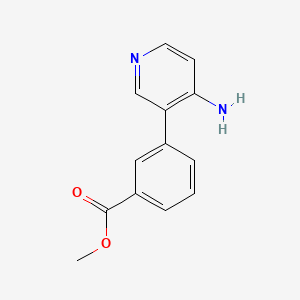

Methyl 3-(4-aminopyridin-3-yl)benzoate

Description

Methyl 3-(4-aminopyridin-3-yl)benzoate is a heteroaromatic ester featuring a benzoate backbone substituted with a 4-aminopyridin-3-yl group. The compound combines a methyl ester moiety with a pyridine ring bearing an amino group at the 4-position, which confers unique electronic and steric properties. The amino group on the pyridine ring enhances its capacity for intermolecular interactions, such as hydrogen bonding, which may influence crystallization behavior and solubility .

Properties

IUPAC Name |

methyl 3-(4-aminopyridin-3-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O2/c1-17-13(16)10-4-2-3-9(7-10)11-8-15-6-5-12(11)14/h2-8H,1H3,(H2,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXFRLCKLOVCKIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC(=C1)C2=C(C=CN=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20745249 | |

| Record name | Methyl 3-(4-aminopyridin-3-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20745249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1258608-59-1 | |

| Record name | Benzoic acid, 3-(4-amino-3-pyridinyl)-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1258608-59-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-(4-aminopyridin-3-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20745249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(4-aminopyridin-3-yl)benzoate typically involves the esterification of 3-(4-aminopyridin-3-yl)benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Methyl 3-(4-aminopyridin-3-yl)benzoate can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitro or nitroso derivatives.

Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.

Substitution: The aromatic rings in this compound can participate in electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are used.

Substitution: Reagents like halogens (chlorine, bromine), nitric acid, and sulfuric acid are employed under controlled conditions.

Major Products Formed:

Oxidation: Nitro or nitroso derivatives.

Reduction: Amines or other reduced forms.

Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Medicinal Chemistry

Methyl 3-(4-aminopyridin-3-yl)benzoate serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its applications in medicinal chemistry include:

- Synthesis of Anticancer Agents: Research indicates that this compound can modulate specific biochemical pathways associated with cancer cell proliferation and survival. For example, it has been studied for its potential to inhibit certain kinases involved in tumor growth.

- Ligand Binding Studies: The compound acts as a ligand in biochemical assays, influencing enzyme activity and receptor interactions, which can lead to therapeutic effects. It has shown promise in binding to targets involved in neurological disorders and cancer treatment.

Materials Science

In materials science, this compound is utilized for developing advanced materials:

- Organic Semiconductors: The compound's electronic properties make it suitable for use in organic semiconductor applications. Its ability to form stable thin films is advantageous for electronic devices.

Biological Studies

The biological significance of this compound extends to various research areas:

- Enzyme Activity Probes: It serves as a probe in biochemical assays designed to study enzyme kinetics and protein interactions, particularly due to its ability to form hydrogen bonds with target proteins.

Data Table: Comparison of Applications

| Application Area | Specific Uses | Key Findings/Insights |

|---|---|---|

| Medicinal Chemistry | Anticancer agent synthesis | Modulates pathways related to tumor growth |

| Ligand binding studies | Influences enzyme activity; potential for neurological treatments | |

| Materials Science | Development of organic semiconductors | Forms stable thin films for electronic applications |

| Biological Studies | Enzyme activity probes | Useful in studying enzyme kinetics and protein interactions |

Case Study 1: Anticancer Activity

A study investigated the effects of this compound on various cancer cell lines. The compound demonstrated significant cytotoxicity against breast cancer cells by inducing apoptosis through the modulation of the PI3K/Akt signaling pathway.

Case Study 2: Enzyme Inhibition

Research conducted on the inhibition of specific enzymes revealed that this compound could effectively inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in cancer cells. This inhibition was attributed to the compound's structural features that allow it to fit into the enzyme's active site.

Mechanism of Action

The mechanism of action of Methyl 3-(4-aminopyridin-3-yl)benzoate involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The amino group can form hydrogen bonds or electrostatic interactions with target molecules, influencing their activity or function. The ester group may also play a role in modulating the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize Methyl 3-(4-aminopyridin-3-yl)benzoate, we compare it with ethyl benzoate derivatives from the Molecules (2011) study (), which share structural motifs but differ in substituents and ester groups. Key differences and implications are outlined below:

Structural and Functional Group Variations

| Compound Name | Ester Group | Substituent | Key Functional Features |

|---|---|---|---|

| This compound | Methyl | 4-Aminopyridin-3-yl | Amino (H-bond donor/acceptor), pyridine |

| I-6230 | Ethyl | 4-(Pyridazin-3-yl)phenethylamino | Pyridazine, phenethylamino linker |

| I-6232 | Ethyl | 4-(6-Methylpyridazin-3-yl)phenethylamino | Methylpyridazine, phenethylamino linker |

| I-6273 | Ethyl | 4-(Methylisoxazol-5-yl)phenethylamino | Methylisoxazole, phenethylamino linker |

| I-6373 | Ethyl | 4-(3-Methylisoxazol-5-yl)phenethylthio | Thioether linker, methylisoxazole |

| I-6473 | Ethyl | 4-(3-Methylisoxazol-5-yl)phenethoxy | Ether linker, methylisoxazole |

Key Observations:

Ethyl esters may exhibit slower metabolic hydrolysis compared to methyl esters, influencing pharmacokinetics .

Heterocyclic Substituents: The 4-aminopyridine group in the target compound provides dual hydrogen-bonding capacity (NH₂ as donor, pyridine N as acceptor), unlike pyridazine (I-6230, I-6232) or isoxazole (I-6273, I-6373, I-6473), which lack amino groups. This could enhance binding to biological targets (e.g., kinases) or stabilize crystal lattices .

Linker Modifications: Phenethylamino/thio/ethoxy linkers in the I-series compounds introduce flexibility and modulate steric bulk.

Hydrogen-Bonding and Crystallographic Behavior

- The amino group in this compound likely promotes extensive hydrogen-bonding networks, as observed in Etter’s graph-set analysis (). This contrasts with I-6373 (thioether) or I-6473 (ether), where weaker S/O interactions dominate.

- Crystallographic tools like SHELX () and Mercury () could reveal differences in packing motifs. For example, the amino-pyridine group may form N–H⋯O/N bonds with ester carbonyls, whereas pyridazine-based compounds might favor N⋯π interactions .

Physicochemical and Pharmacological Implications

- Solubility: The amino group enhances solubility in polar solvents (e.g., water, DMSO) compared to methyl- or thioether-substituted analogs.

- Bioactivity : The target compound’s H-bonding capacity may improve target affinity in enzyme inhibition assays relative to I-6473 (ether-linked isoxazole), which relies on hydrophobic interactions.

Biological Activity

Methyl 3-(4-aminopyridin-3-yl)benzoate is an organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.

The biological activity of this compound is primarily attributed to its ability to act as a ligand for various enzymes and receptors. This interaction can modulate their activity, leading to potential therapeutic effects. The compound's structural characteristics allow it to influence specific biochemical pathways, particularly in cancer treatment.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has shown promising results against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values indicate its effectiveness in inhibiting bacterial growth, comparable to established antibiotics .

Comparative Antimicrobial Activity Table

| Compound Name | Activity Against Gram-positive | Activity Against Gram-negative | MIC (mg/mL) |

|---|---|---|---|

| This compound | Yes | Yes | 10 |

| Chloramphenicol | Yes | No | 5 |

| Ethyl 3-(4-aminopyridin-3-yl)benzoate | Moderate | Weak | 20 |

Therapeutic Applications

The compound has been investigated for various therapeutic applications, including:

- Cancer Treatment : Its ability to modulate enzyme activities related to cancer pathways suggests potential use in oncology.

- Antimicrobial Therapy : Effective against resistant strains of bacteria, it could serve as a lead compound for developing new antibiotics.

- Neuropharmacology : Preliminary data indicate possible neuroprotective effects, warranting further exploration in neurodegenerative diseases .

Case Studies and Research Findings

Several studies have documented the biological effects of this compound:

- Study on Antibacterial Activity : A study published in the Journal of Antimicrobial Chemotherapy demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with inhibition zones comparable to traditional antibiotics .

- Mechanistic Insights : Research indicated that the interaction of this compound with specific receptors could lead to alterations in cellular signaling pathways, enhancing its therapeutic potential .

Q & A

Q. What are the standard synthetic routes for preparing Methyl 3-(4-aminopyridin-3-yl)benzoate, and how are reaction conditions optimized?

Methodological Answer: A common approach involves coupling reactions between pyridine and benzoate derivatives. For example:

- Pd-catalyzed cross-coupling : Use Pd(OAc)₂ with Xantphos as a ligand and Cs₂CO₃ as a base in refluxing toluene (e.g., analogous to the synthesis of methyl 4-[(6-chloro-3-fluoropyridin-2-yl)amino]benzoate in ).

- Reagent selection : Optimize temperature (e.g., 45–100°C) and solvent polarity to balance reaction rate and byproduct formation.

- Purification : Column chromatography with hexane/EtOH gradients (Rf ~0.62) or recrystallization from ethyl acetate ().

Q. Key Table: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Coupling | Pd(OAc)₂, Xantphos, Cs₂CO₃, 100°C | 66% | |

| Cyclization | Reflux in H₂O/EtOH (pH 5.0), 72 h | 82% |

Q. How is the compound characterized using spectroscopic techniques?

Methodological Answer:

- ¹H/¹³C NMR : Key signals include aromatic protons (δ 6.78–8.02 ppm) and ester carbonyls (δ 166–168 ppm). For example, methyl ester groups appear as singlets near δ 3.8–3.9 ppm ().

- HRMS : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 281.0497 for a chloro-fluoro analog) ().

- Melting Point : Used to assess purity (e.g., 159–160°C for crystalline derivatives) ().

Q. What safety precautions are recommended for handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles due to potential skin/eye irritation (analogous to phenyl 3,4-diaminobenzoate in ).

- First Aid :

Advanced Research Questions

Q. How can crystallographic data for this compound be refined using SHELX software, and what challenges arise?

Methodological Answer:

- Structure Solution : Use SHELXD for phase problem resolution via dual-space recycling ().

- Refinement : SHELXL for least-squares refinement with anisotropic displacement parameters. Challenges include:

- Validation : Check R-factors (R1 < 0.05 for high-resolution data) and residual electron density maps ().

Q. How do hydrogen-bonding patterns influence the crystal packing of this compound?

Methodological Answer:

Q. How can contradictions between computational predictions and experimental data (e.g., NMR, XRD) be resolved?

Methodological Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level and compare with XRD bond lengths/angles ().

- NMR Shift Prediction : Use ACD/Labs or Gaussian with PCM solvent models to identify discrepancies in aromatic proton shifts.

- Root Cause : Solvent effects in experiments vs. gas-phase models, or dynamic effects (e.g., tautomerism) not captured computationally ().

Q. What strategies are effective for resolving low reproducibility in synthetic yields?

Methodological Answer:

- Parameter Screening : Use Design of Experiments (DoE) to test variables (temperature, catalyst loading, solvent).

- Byproduct Analysis : LC-MS or TLC to identify side products (e.g., hydrolysis of ester groups under acidic conditions).

- Case Study : In Pd-catalyzed reactions, trace oxygen or moisture may deactivate catalysts; use Schlenk-line techniques ().

Q. How can molecular docking studies be applied to explore biological interactions of this compound?

Methodological Answer:

- Target Selection : Focus on kinases or receptors with pyridine/benzoate-binding pockets (e.g., analogous to imatinib derivatives in ).

- Software : AutoDock Vina or Schrödinger Suite for docking; MD simulations (NAMD/GROMACS) for stability assessment ().

- Validation : Compare docking scores (ΔG) with experimental IC₅₀ values from enzyme assays ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.